molecular formula C11H11NO2 B13350739 [5-(3-Methylphenyl)isoxazol-3-yl]methanol

[5-(3-Methylphenyl)isoxazol-3-yl]methanol

Cat. No.: B13350739
M. Wt: 189.21 g/mol
InChI Key: PMBXOQZLBHAHAR-UHFFFAOYSA-N
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Description

[5-(3-Methylphenyl)isoxazol-3-yl]methanol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Methylphenyl)isoxazol-3-yl]methanol typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of hydroximinoyl chlorides with alkynes in the presence of a base such as triethylamine . This reaction proceeds under mild conditions and yields the desired isoxazole derivative.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. Microwave-assisted synthesis is one such method that has been reported to be efficient and eco-friendly .

Chemical Reactions Analysis

Types of Reactions

[5-(3-Methylphenyl)isoxazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[5-(3-Methylphenyl)isoxazol-3-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(3-Methylphenyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Methylphenyl)isoxazol-3-yl]methanol
  • [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
  • (5-(4-(Methylthio)phenyl)isoxazol-3-yl)methanol

Uniqueness

[5-(3-Methylphenyl)isoxazol-3-yl]methanol is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position of the phenyl ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

[5-(3-methylphenyl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)12-14-11/h2-6,13H,7H2,1H3

InChI Key

PMBXOQZLBHAHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)CO

Origin of Product

United States

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